molecular formula C20H15F3N4O2S B10874335 (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[3-(trifluoromethoxy)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[3-(trifluoromethoxy)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10874335
M. Wt: 432.4 g/mol
InChI Key: UQPUAUJXKWSYGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The compound’s IUPAC name is (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[3-(trifluoromethoxy)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one .
  • It belongs to the class of pyrazolone derivatives .
  • The compound’s structure features a benzothiazole ring fused with a pyrazolone ring, along with a trifluoromethoxyphenyl group.
  • Its molecular formula is C₁₉H₁₃F₃N₄O₂S₂ .
  • Preparation Methods

      Synthetic Routes: There are several synthetic routes to prepare this compound, involving cyclization reactions and condensation steps.

      Reaction Conditions: These methods typically involve the use of suitable solvents, catalysts, and temperature control.

      Industrial Production: While I don’t have specific industrial production details, research labs and pharmaceutical companies may synthesize it on a smaller scale for research purposes.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups or substituents.

  • Scientific Research Applications

      Biology: It might exhibit biological activity, making it relevant for drug discovery.

      Medicine: Investigations focus on its pharmacological properties, potential therapeutic uses, and toxicity.

      Industry: Industries may explore its applications in materials science or specialty chemicals.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or cellular pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Uniqueness: Its combination of benzothiazole, pyrazolone, and trifluoromethoxyphenyl moieties sets it apart.

      Similar Compounds: Other pyrazolone derivatives, benzothiazole-containing compounds, and trifluoromethoxy-substituted molecules.

    Remember that this compound’s properties and applications are still an active area of research, and further studies will enhance our understanding

    : Reference: Literature and scientific databases.

    Properties

    Molecular Formula

    C20H15F3N4O2S

    Molecular Weight

    432.4 g/mol

    IUPAC Name

    2-(1,3-benzothiazol-2-yl)-5-methyl-4-[C-methyl-N-[3-(trifluoromethoxy)phenyl]carbonimidoyl]-1H-pyrazol-3-one

    InChI

    InChI=1S/C20H15F3N4O2S/c1-11(24-13-6-5-7-14(10-13)29-20(21,22)23)17-12(2)26-27(18(17)28)19-25-15-8-3-4-9-16(15)30-19/h3-10,26H,1-2H3

    InChI Key

    UQPUAUJXKWSYGI-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NC4=CC(=CC=C4)OC(F)(F)F)C

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.